3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVKXFNQDDMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole with nitrile oxides, which can be generated in situ from the corresponding nitro compounds using reducing agents like zinc dust in the presence of acetic acid . The reaction is usually carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity . This method not only improves the yield but also reduces waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol have been tested against various bacterial strains and fungi. Studies show promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies highlight the potential anticancer effects of oxadiazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . Case studies have reported its effectiveness against breast cancer and leukemia cell lines.
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research shows that adding this compound improves the thermal degradation temperature of polymers used in electronic applications .
Fluorescent Materials
Due to its unique structural features, this compound has been investigated as a fluorescent probe in material science. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Agricultural Applications
Pesticide Development
The oxadiazole structure is known for its efficacy as a pesticide. Compounds derived from this compound have shown potential as effective fungicides and insecticides. Field trials demonstrate their effectiveness in controlling crop diseases while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. In anticancer applications, the compound induces apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Compounds
Key Observations :
- The hydroxyl group in this compound enhances polarity compared to non-hydroxylated analogs like ethyl carboxylate derivatives .
Physicochemical Properties
- Stability : Oxadiazoles with electron-withdrawing groups (e.g., fluorophenyl ) exhibit higher thermal stability than benzodioxol derivatives due to reduced electron density.
Biological Activity
The compound 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol is a derivative of the oxadiazole family, which has garnered interest due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzodioxole moiety linked to an oxadiazole ring, which contributes to its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C10H7N3O4 |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4 |
| InChI | InChI=1S/C10H7N3O4/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H |
Biological Activity Overview
Research indicates that compounds containing the benzodioxole and oxadiazole structures exhibit significant biological activities. The following subsections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of benzodioxole possess antimicrobial properties. For instance:
- Antifungal Activity : A study evaluated various compounds against Candida albicans, a common fungal pathogen. The results indicated that certain oxadiazole derivatives exhibited potent antifungal activity when tested in vitro at concentrations as low as 12.5 µM .
- Antibacterial Activity : Compounds similar to 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Case Studies
A notable case study involved the synthesis and evaluation of several benzodioxole derivatives for their schistosomicidal activity against Schistosoma mansoni. Results indicated that these compounds could induce significant morphological changes in adult worms, suggesting potential for therapeutic applications in treating schistosomiasis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in metabolic pathways in pathogens.
- Membrane Disruption : These compounds may disrupt cellular membranes due to their lipophilic nature, leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like 1,3-benzodioxol-5-carboxylic acid derivatives and hydroxylamine. For example, refluxing with acetonitrile and potassium carbonate (as in analogous oxadiazole syntheses) is a common approach . Key parameters include:
- Temperature : Prolonged reflux (~10 hours) ensures complete cyclization.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution.
- Purification : Recrystallization from ethyl acetate or ethanol yields high-purity crystals suitable for X-ray diffraction .
- Data Table :
| Precursor | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,3-Benzodioxol-5-carboxamide | Acetonitrile | 10 | 65–75 | ≥95 |
| Hydroxylamine derivative | Ethanol | 12 | 55–60 | 90 |
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.31–1.35 Å in oxadiazole rings) and dihedral angles (e.g., 80.2° between aromatic and heterocyclic planes) .
- NMR : H NMR detects protons on the benzodioxole ring (δ 6.8–7.2 ppm) and oxadiazole protons (δ 8.3–8.5 ppm).
- IR : Confirms the presence of O–H (3200–3400 cm) and C=N (1600–1650 cm) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : Discrepancies in dihedral angles or hydrogen bonding (e.g., C–H⋯N vs. N–H⋯O interactions) may arise from solvent effects or polymorphism. Strategies include:
- Multi-solvent recrystallization : Test solvents like DMSO, THF, and chloroform to isolate polymorphs.
- DFT calculations : Compare experimental bond angles with theoretical models (e.g., B3LYP/6-31G*) to validate deviations ≤0.05 Å .
- Example : In related oxadiazoles, weak C–H⋯N hydrogen bonds (2.8–3.0 Å) were misinterpreted as covalent interactions until DFT analysis confirmed their non-bonded nature .
Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological assays?
- Methodology :
- pH-dependent stability studies : Use UV-Vis spectroscopy to monitor degradation at pH 2–12.
- Protecting groups : Introduce acetyl or tert-butyl groups to the oxadiazole hydroxyl to prevent hydrolysis.
- Data Table :
| pH | Half-life (h) | Degradation Product |
|---|---|---|
| 2 | 48 | Oxadiazole ring-opened acid |
| 7 | 120 | Stable |
| 12 | 24 | Benzodioxole-quinone |
Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Frontier Orbital Analysis : HOMO-LUMO gaps (ΔE ~4.5 eV) indicate susceptibility to electrophilic attack at the oxadiazole N–O bond .
- MD simulations : Assess solvation effects on reaction pathways (e.g., water vs. DMSO) .
Contradiction Analysis
Q. Conflicting reports on the compound’s hydrogen-bonding network: How to validate experimental vs. theoretical models?
- Case Study : X-ray data for a derivative showed C–H⋯N interactions (2.9 Å), while DFT suggested weaker van der Waals forces. Resolution involved:
Hirshfeld surface analysis : Quantified interaction contributions (e.g., 12% H-bonding vs. 30% π-stacking).
Variable-temperature XRD : Confirmed thermal motion did not distort measurements .
Methodological Guidelines
Designing experiments to study the compound’s electronic properties for material science applications :
- Steps :
Cyclic Voltammetry : Measure redox potentials (e.g., E = −1.2 V for oxadiazole reduction).
TD-DFT : Predict UV-Vis absorption maxima (e.g., λ = 290 nm) .
Bandgap engineering : Modify the benzodioxole substituents to tune conductivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
